molecular formula C9H11ClN2O2 B3085672 (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride CAS No. 1158250-28-2

(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride

Cat. No.: B3085672
CAS No.: 1158250-28-2
M. Wt: 214.65
InChI Key: CRNGLTRYHBKJOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride typically involves the reaction of 5-methoxy-2-aminobenzoxazole with formaldehyde and hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Aqueous or organic solvents like ethanol

    Catalysts: Acidic catalysts such as hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to maintain consistent reaction conditions

    Purification steps: such as crystallization or recrystallization to obtain high-purity product

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the benzoxazole ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the amine group.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Formation of corresponding quinones

    Reduction: Formation of reduced benzoxazole derivatives

    Substitution: Formation of substituted amine derivatives

Scientific Research Applications

(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies

    Biology: In the study of enzyme interactions and protein modifications

    Industry: Used in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by:

    Binding to active sites: on enzymes, altering their catalytic activity

    Interacting with receptors: , influencing signal transduction pathways

Comparison with Similar Compounds

  • (5-Methoxy-1,3-benzoxazol-2-yl)methylamine
  • (5-Methoxy-1,3-benzoxazol-2-yl)ethylamine
  • (5-Methoxy-1,3-benzoxazol-2-yl)propylamine

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the benzoxazole ring.
  • Reactivity: The presence of different alkyl groups can influence the reactivity and stability of the compounds.
  • Applications: While all these compounds have similar applications in research, their specific uses may vary based on their chemical properties.

Properties

IUPAC Name

(5-methoxy-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNGLTRYHBKJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
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(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
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(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
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(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride

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